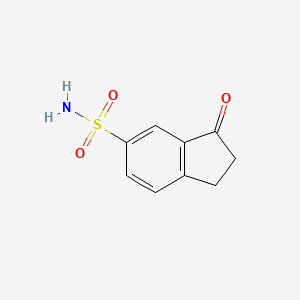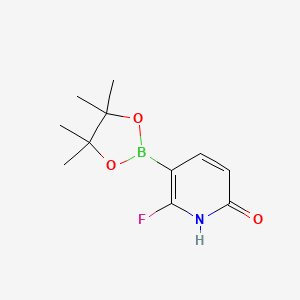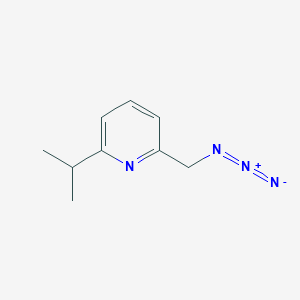
2-(Azidomethyl)-6-isopropylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azidomethyl)-6-isopropylpyridine is an organic compound characterized by the presence of an azido group attached to a methyl group, which is further connected to a pyridine ring substituted with an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-isopropylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 6-isopropylpyridine.
Formation of the Azidomethyl Group: The methyl group is introduced via a halomethylation reaction, often using chloromethyl methyl ether or similar reagents.
Azidation: The halomethylated intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to replace the halogen with an azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Safety Measures: Given the potential hazards associated with azides, stringent safety protocols are implemented to prevent explosions and handle toxic intermediates.
化学反应分析
Types of Reactions
2-(Azidomethyl)-6-isopropylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (e.g., DMF).
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for click chemistry reactions.
Major Products
Aminomethyl Derivatives: From reduction reactions.
Triazole Derivatives: From cycloaddition reactions.
科学研究应用
2-(Azidomethyl)-6-isopropylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or reactivity.
Medicinal Chemistry: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Bioconjugation: Utilized in click chemistry for labeling and modifying biomolecules.
作用机制
The mechanism of action of 2-(Azidomethyl)-6-isopropylpyridine depends on the specific reaction it undergoes. For example:
In Cycloaddition Reactions: The azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles.
In Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.
相似化合物的比较
2-(Azidomethyl)-6-isopropylpyridine can be compared with other azidomethyl-substituted pyridines:
2-(Azidomethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-(Azidomethyl)-4-methylpyridine: The presence of a methyl group at the 4-position can influence the compound’s reactivity and physical properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable intermediate in organic synthesis, materials science, and medicinal chemistry.
属性
分子式 |
C9H12N4 |
|---|---|
分子量 |
176.22 g/mol |
IUPAC 名称 |
2-(azidomethyl)-6-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12N4/c1-7(2)9-5-3-4-8(12-9)6-11-13-10/h3-5,7H,6H2,1-2H3 |
InChI 键 |
GMPIVBUEFHBGOI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=CC(=N1)CN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


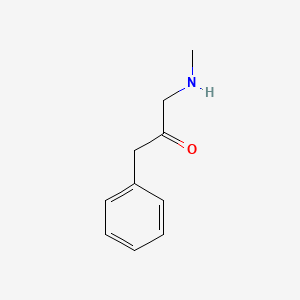
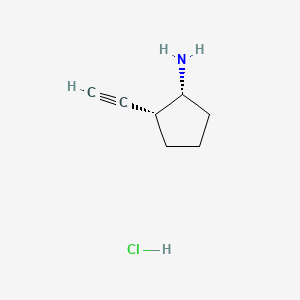
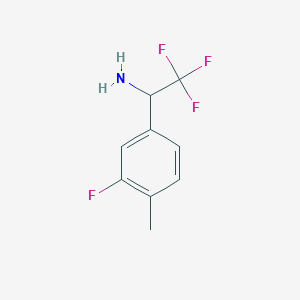
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)


